Arsenic acid hemihydrate

Description

Historical Trajectories and Conceptual Evolution of Arsenic Acid Chemistry

The history of arsenic compounds dates back to antiquity, with minerals like realgar (an arsenic sulfide) being known to Aristotle in the 4th century BCE and orpiment (As₂S₃) described by Pliny the Elder in the 1st century CE. britannica.com By the 11th century, "white arsenic" (arsenic trioxide, As₂O₃) was recognized. britannica.comuvm.edu The element itself was likely first isolated in the 13th century, and by the 18th century, its unique properties were well-established. britannica.com

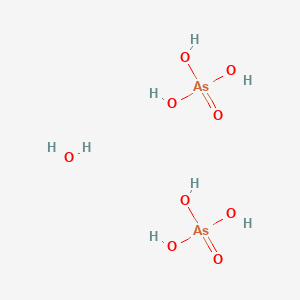

The conceptual understanding of arsenic acid chemistry evolved significantly with the development of modern chemistry. The preparation of arsenic acid was achieved by treating arsenic trioxide with concentrated nitric acid. wikipedia.orgcollegedunia.com This reaction, when followed by cooling and crystallization, yields colorless crystals of the hemihydrate, H₃AsO₄·½H₂O. pw.livewikipedia.org At lower temperatures, a dihydrate (H₃AsO₄·2H₂O) can be formed. pw.live The realization that arsenic acid exists stably as a hydrate (B1144303) was a crucial step in understanding its chemistry, shifting focus from the theoretical anhydrous molecule to its isolable hydrated forms.

Significance of Hydrated Forms in Arsenic Chemistry Research

The study of hydrated forms, particularly arsenic acid hemihydrate, is paramount in arsenic chemistry because these are the actual compounds available for empirical investigation. wikipedia.orgnih.gov The hemihydrate serves as the primary starting material for producing various arsenate compounds and other organic and inorganic arsenic derivatives. energysecurity.gov.ukchemicalbook.com

The presence and degree of hydration fundamentally influence the compound's properties. Research has shown that the hydration state affects the crystal structure, stability, and thermal behavior of arsenic acid. rsc.orgresearchgate.net For instance, the hemihydrate is a crystalline solid that is stable under normal conditions, whereas the anhydrous form is elusive. wikipedia.org Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) compare the As-O bond distances in solid-state hydrates to those in aqueous solutions, revealing that the average distances are slightly shorter in the crystalline state than in solution due to hydration effects. rsc.orgresearchgate.netslu.se Understanding these hydrated structures is also critical for environmental science, as it helps in modeling the behavior and transport of arsenic in natural water systems. acs.orgripublication.com

Current Research Paradigms and Knowledge Gaps Pertaining to H₃AsO₄·½H₂O

Modern research on H₃AsO₄·½H₂O employs advanced analytical techniques to elucidate its structural and chemical properties with high precision. Spectroscopic and scattering methods are used to determine intramolecular bond lengths and study the hydration of arsenic oxyacid species. rsc.orgslu.se Studies have confirmed that in the crystalline state, the protonated oxygen atoms have longer As-O bond distances compared to non-protonated ones. researchgate.net

The thermal decomposition of arsenic acid hemihydrate is a key area of investigation. Upon heating, it loses its water of crystallization. At around 100-120°C, it dehydrates and condenses to form pyroarsenic acid (H₄As₂O₇). wikipedia.orgenergysecurity.gov.uk Further heating leads to the formation of meta-arsenic acid. energysecurity.gov.uk The ultimate decomposition product upon strong heating is arsenic pentoxide (As₂O₅) and water. nih.gov

Despite the existing knowledge, certain gaps remain. While the synthesis is well-established, detailed kinetic and mechanistic studies of the formation and decomposition of the hemihydrate under a wide range of conditions are not fully explored. The precise nature of the hydrogen bonding network within the hemihydrate crystal structure warrants further high-resolution crystallographic studies. Furthermore, the discovery of novel mixed-valence arsenic oxoacids under high-pressure conditions suggests that the broader phase diagram of arsenic, oxygen, and hydrogen is complex and contains yet-to-be-discovered compounds. researchgate.net

Data Tables

The following tables provide a summary of the key physical, chemical, and structural properties of arsenic acid hemihydrate.

Table 1: Physical and Chemical Properties of Arsenic Acid Hemihydrate

| Property | Value |

| Chemical Formula | H₃AsO₄·½H₂O or As₂H₈O₉ |

| Molar Mass | 150.95 g/mol (for H₃AsO₄·½H₂O) |

| Appearance | White, translucent, deliquescent (hygroscopic) crystals. nih.govenergysecurity.gov.ukechemi.com |

| Crystal System | Rhombic. energysecurity.gov.uk |

| Melting Point | 35.5 °C. wikipedia.orgechemi.com |

| Boiling Point | Decomposes at 160 °C, with loss of water. echemi.comechemi.com |

| Density | 2.0–2.5 g/cm³. echemi.com |

| Solubility | Very soluble in water; soluble in ethanol (B145695) and glycerol. nih.govechemi.com |

| CAS Number | 7774-41-6. echemi.comchemicalbook.com |

Table 2: Structural Data of Arsenic Acid

This table presents typical bond lengths for the arsenic acid molecule as determined in structural studies. The hemihydrate consists of these arsenic acid units linked by water molecules.

| Bond Type | Bond Length (Å) | Notes |

| As-O | 1.66 - 1.71 Å. wikipedia.org | Range of bond lengths within the tetrahedral AsO₄ unit. |

| As-O (average in solid) | ~0.02 Å shorter than in aqueous solution. rsc.orgresearchgate.net | The hydration in aqueous solution slightly increases the average bond length. |

| As-O (protonated) | Longer than non-protonated As=O bonds. rsc.orgresearchgate.net | The attachment of a hydrogen atom to an oxygen weakens and lengthens the As-O bond. |

Table of Compounds

Properties

CAS No. |

7774-41-6 |

|---|---|

Molecular Formula |

H3AsO4 As2H8O9 |

Molecular Weight |

301.9 g/mol |

IUPAC Name |

arsoric acid;hydrate |

InChI |

InChI=1S/2AsH3O4.H2O/c2*2-1(3,4)5;/h2*(H3,2,3,4,5);1H2 |

InChI Key |

IGZLSWCUPJLTLQ-UHFFFAOYSA-N |

SMILES |

O.O[As](=O)(O)O.O[As](=O)(O)O |

Canonical SMILES |

O.O[As](=O)(O)O.O[As](=O)(O)O |

boiling_point |

120 °C (calculated) |

density |

Relative density (water = 1): 1.9 (calculated) |

melting_point |

-30 °C (calculated) |

Other CAS No. |

7774-41-6 7778-39-4 |

physical_description |

COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

solubility |

Solubility in water at 20 °C: very good |

vapor_pressure |

Vapor pressure, kPa at 15 °C: 1.3 |

Origin of Product |

United States |

Advanced Synthetic Pathways and Mechanistic Insights

Investigation of Oxidation-Reduction Pathways for Arsenic(V) Acid Generation

The synthesis of arsenic acid (H₃AsO₄) is fundamentally an oxidation process, starting from a lower oxidation state of arsenic, most commonly arsenic(III) in the form of arsenic trioxide (As₂O₃). The choice of oxidizing agent and reaction conditions are critical determinants of reaction efficiency and product purity.

The reaction between concentrated nitric acid and arsenic trioxide is a conventional method for producing arsenic acid. energysecurity.gov.uk This process involves the oxidation of arsenic(III) to arsenic(V).

Concentrated nitric acid or aqua regia facilitates the rapid oxidation of arsenic trioxide to arsenic acid. sciencemadness.org In contrast, nitric acid with a concentration up to 50% shows little effect on the material. sciencemadness.org The reaction is complex, involving multiple steps and the generation of various nitrogen oxides, such as NO and NO₂, which can combine to form the blue-colored N₂O₃. sciencemadness.org The oxidation potential of the nitric acid solution is a key factor, and it can be enhanced by the addition of Fe(III) ions, which allows the reaction to proceed efficiently even at lower nitric acid concentrations. researchgate.net

Table 1: Factors Influencing Nitric Acid Oxidation of Arsenic Trioxide

| Parameter | Influence on Reaction | Citation |

|---|---|---|

| Nitric Acid Concentration | Concentrated HNO₃ causes rapid oxidation; concentrations up to 50% have little action. | sciencemadness.org |

| Fe(III) Ions | Addition increases the oxidation potential of the system, enabling the use of lower HNO₃ concentrations. | researchgate.net |

| Reaction Byproducts | Formation of various nitrogen oxides (NO, NO₂, N₂O₃) is observed. | sciencemadness.org |

| Product Formation | The process yields arsenic acid, which crystallizes as the hemihydrate. | energysecurity.gov.uk |

Beyond nitric acid oxidation, other synthetic pathways to arsenic acid exist. Arsenic can be oxidized by heating it in the presence of nitrous oxide, with the reaction becoming noticeable at 250–270°C. sciencemadness.org Another method involves reacting arsenic trioxide with oxygen under pressure. energysecurity.gov.uk

In biological and environmental contexts, the interconversion of arsenate (AsV) and arsenite (AsIII) is a crucial process. nih.gov In many organisms, arsenic metabolism involves the reduction of As(V) to As(III), followed by methylation. nih.govwikipedia.org However, the oxidation of As(III) to As(V) can also occur. For instance, under physiological conditions, the oxidation of As(III) can lead to the formation of hydrogen peroxide. nih.gov Certain microbes are also capable of oxidizing As(III). nih.gov The stability and form of arsenic species in aqueous solutions are highly dependent on the redox potential (Eh) and pH. mdpi.comnih.gov In aerobic environments, the pentavalent arsenate form (AsV) is predominant. mdpi.com

Crystallization Dynamics and Phase Behavior of Arsenic Acid Hemihydrate

The solid-state form of arsenic acid is the hemihydrate, H₃AsO₄·0.5H₂O, which presents as white, translucent, deliquescent crystals. energysecurity.gov.ukechemi.com Understanding the conditions that favor its formation and its stability is critical.

Arsenic acid hemihydrate is produced by treating arsenic trioxide with an oxidizing agent like concentrated nitric acid, followed by crystallization. energysecurity.gov.uk The solid arsenic acid exists as this hemihydrate. echemi.com The process of crystallization is sensitive to impurities, which can affect the growth kinetics and even induce transformations to other phases. acs.org For example, in the crystallization of calcium sulfate, impurities like phosphate (B84403) and strontium have been shown to significantly alter crystal growth and morphology. acs.org While specific studies on the controlled crystallization of arsenic acid hemihydrate are not detailed in the provided results, the principles from analogous systems suggest that factors like supersaturation, temperature, and the presence of seeding crystals or impurities would be critical in controlling the size and morphology of the hemihydrate crystals. researchgate.net

Arsenic acid hemihydrate is thermally unstable. energysecurity.gov.uk Upon heating, it undergoes dehydration. When heated to 100°C, it begins to decompose, and further heating above 200°C can yield arsenic pentoxide (As₂O₅) as water is driven off. energysecurity.gov.ukechemi.com Complete dehydration to the anhydride (B1165640) occurs at higher temperatures. echemi.com

The kinetics of rehydration for dehydrated products are often studied using models like the first-order kinetic model. researchgate.net The rate of rehydration and the equilibrium moisture content are significantly influenced by temperature; higher water temperatures generally increase the rehydration rate. researchgate.net While specific rehydration kinetic data for arsenic acid hemihydrate is not available, general principles indicate that the process involves water uptake until an equilibrium state is reached, dependent on external conditions like humidity and temperature. researchgate.netuni-koeln.de The rehydration of a collapsed interlayer in a dehydrated material is driven by the hydration potential of interlayer cations as water vapor partial pressure increases. geoscienceworld.org

The stability of arsenic acid hydrates is intrinsically linked to temperature and the surrounding water activity (or relative humidity). As a deliquescent solid, arsenic acid hemihydrate readily absorbs moisture from the air. energysecurity.gov.uk It can form other hydrates, such as H₃AsO₄·2H₂O, upon absorbing sufficient moisture. echemi.com

Temperature plays a dual role. Increasing temperature can increase the solubility of arsenates, but it also provides the energy for dehydration. energysecurity.gov.uknih.gov The stability of different arsenic species in water is highly dependent on both temperature and pH. mdpi.comrsc.org For instance, storing aqueous samples containing different arsenic species at low temperatures (around 5°C) can preserve their distribution for a period, whereas at room temperature, species interconversion occurs more rapidly. rsc.org The stability of any hydrate (B1144303) phase, including arsenic acid hemihydrate, represents a balance between the solid and the water vapor pressure of its environment. uni-koeln.de

Table 2: Stability and Phase Transitions of Arsenic Acid Hydrates

| Condition | Effect | Resulting Species | Citation |

|---|---|---|---|

| Exposure to Air | Deliquescence (absorbs moisture) | H₃AsO₄ · 2H₂O or aqueous solution | energysecurity.gov.ukechemi.com |

| Heating to 100°C | Begins to decompose and dehydrate | As₂O₅ · 1.66H₂O | echemi.com |

| Heating >200°C | Further dehydration | Arsenic pentoxide (As₂O₅) | energysecurity.gov.uk |

| Low Temperature Storage (5°C, aqueous) | Preserves species distribution | Stable As(III) and As(V) for ~30 days | rsc.org |

| Room Temperature Storage (aqueous) | Species interconversion | As(V) becomes dominant via oxidation | rsc.org |

Structural Elucidation and Spectroscopic Characterization Advanced

Crystallographic Investigations of Arsenic Acid Hemihydrate

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For arsenic acid hemihydrate, these investigations reveal details about its molecular structure, bond lengths, and the intermolecular forces that stabilize the solid state.

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid materials. While a complete, peer-reviewed single-crystal XRD dataset for arsenic acid hemihydrate is not detailed in the available literature, established information confirms it exists as white, translucent rhombic crystals. pw.liveenergysecurity.gov.uk The rhombic nature suggests an orthorhombic crystal system.

The fundamental unit in the crystal is composed of two molecules of arsenic acid and one molecule of water. nih.gov Within the arsenic acid molecule, AsO(OH)₃, the arsenic atom is tetrahedrally coordinated. Based on crystallographic data from closely related protonated arsenate compounds, the As-O bond lengths can be estimated. For instance, the average bond length for a deprotonated oxygen (As-O) is approximately 1.667 Å, while the bond length for a protonated oxygen (As-OH) in H₂AsO₄⁻ groups is around 1.714 Å. researchgate.net These values provide a basis for the expected molecular geometry in the hemihydrate crystal.

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | As₂H₈O₉ (2H₃AsO₄·H₂O) | nih.gov |

| Synonym | Orthoarsenic acid hemihydrate | nih.gov |

| CAS Number | 7774-41-6 | nih.gov |

| Crystal Habit | Rhombic, deliquescent crystals | energysecurity.gov.uk |

The crystal lattice of arsenic acid hemihydrate is significantly stabilized by an extensive network of hydrogen bonds. vulcanchem.com The formula unit, As₂H₈O₉, is calculated to have seven hydrogen bond donor sites (from the six acidic protons and two water protons) and nine hydrogen bond acceptor sites (from the eight oxygen atoms of the arsenate groups and the one oxygen of water). nih.gov

This arrangement facilitates a complex three-dimensional network where:

Hydrogen bonds form between adjacent arsenic acid molecules (O-H···O).

The water molecule acts as both a hydrogen bond donor and an acceptor, linking the arsenic acid molecules together.

This intricate web of hydrogen bonds is a defining characteristic of crystalline acid hydrates and is crucial for the stability of the structure. Similar complex hydrogen-bonded networks are observed in other crystalline arsenate hydrates, where they connect the arsenate anions and water molecules into robust superstructures. researchgate.netiucr.org

Arsenic acid exhibits structural variation primarily through the formation of different hydrates. The most stable and commonly isolated form is the hemihydrate (2H₃AsO₄·H₂O). wikipedia.orgcollegedunia.com However, a dihydrate (H₃AsO₄·2H₂O) is also known to form, particularly when crystallization from aqueous solution occurs at lower temperatures. wikipedia.orgpw.live These different hydrates possess distinct crystal structures and, consequently, different physical properties.

Further structural transformations occur upon heating. The hemihydrate is stable up to around 100 °C, after which it begins to lose water molecules through condensation. wikipedia.orgpw.live This process leads to the formation of pyroarsenic acid (H₄As₂O₇) and, at higher temperatures, meta-arsenic acid (HAsO₃), each representing a different structural arrangement of arsenate units. energysecurity.gov.uk While specific polymorphic forms of the hemihydrate itself are not documented, the existence of different hydrates and their thermal decomposition products highlights the structural diversity within the arsenic acid-water system. This behavior is analogous to other arsenate systems, such as potassium metaarsenate (KAsO₃), which exhibits complex polymorphism. researchgate.net

Advanced Spectroscopic Methods for Structural Probing

Spectroscopic techniques provide insight into the molecular structure by probing the interactions of molecules with electromagnetic radiation. For arsenic acid hemihydrate, vibrational and nuclear magnetic resonance spectroscopy are powerful tools for characterizing chemical bonds and atomic environments.

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For an isolated, symmetric arsenate anion (AsO₄³⁻) with tetrahedral (Td) symmetry, specific vibrational modes are predicted. However, in arsenic acid (H₃AsO₄), the covalent attachment of hydrogen atoms to the oxygen atoms lowers the molecular symmetry (e.g., to C₃ᵥ or lower). This reduction in symmetry causes vibrational modes that were degenerate (having the same energy) in the Td structure to split into distinct bands and makes more transitions visible in the spectra. princeton.edu

The vibrational spectrum of arsenic acid hemihydrate is therefore expected to show characteristic bands for As-O bonds, As-OH bonds, and the vibrations of the water molecule.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν(O-H) | 3000 - 3600 | Stretching vibrations of acidic O-H groups and water molecules, often broad due to hydrogen bonding. | nih.gov |

| ν(As=O) / ν(As-OH) | 750 - 950 | Antisymmetric and symmetric stretching modes of the arsenate core. The ν(As-O) stretching in As-O-Fe coordination is found near 840 cm⁻¹. | princeton.eduresearchgate.net |

| δ(O-As-O) / δ(As-O-H) | 350 - 500 | Bending (deformation) modes of the arsenate tetrahedron and As-O-H groups. | nih.govresearchgate.net |

| Lattice Modes | < 300 | Low-frequency vibrations corresponding to the collective motions of molecules in the crystal lattice. | researchgate.net |

Note: The exact positions and intensities of bands are sensitive to the specific crystalline environment and hydrogen-bonding network.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy probes the local environment of specific atomic nuclei. The only naturally occurring isotope of arsenic, ⁷⁵As, is NMR-active. huji.ac.il However, it is a quadrupolar nucleus (spin I = 3/2), which presents significant challenges for solid-state NMR analysis. huji.ac.il

The interaction of a nuclear quadrupole moment with the local electric field gradient at the nucleus causes significant line broadening. The width of the NMR signal is highly sensitive to the symmetry of the arsenic atom's environment. nih.gov

Symmetric Environments: In highly symmetric environments, such as the AsO₄³⁻ anion in solution at high pH, the electric field gradient is small, and a relatively sharp NMR signal can be observed. nih.gov

Asymmetric Environments: In environments of low symmetry, such as the protonated species H₂AsO₄⁻ or H₃AsO₄, the quadrupolar interaction is very strong, leading to extremely broad signals that are often undetectable with standard high-resolution solid-state NMR spectrometers. huji.ac.ilnih.gov

Given the low-symmetry nature of the H₃AsO₄ molecules in the hemihydrate crystal, obtaining a well-resolved ⁷⁵As solid-state NMR spectrum is expected to be exceptionally difficult. While no such spectrum for arsenic acid hemihydrate is reported in the literature, the technique remains theoretically capable of providing valuable structural information, such as identifying the number of crystallographically distinct arsenic sites within the unit cell, should advanced techniques overcome the broadening effects.

| Property | Value | Reference |

|---|---|---|

| Spin (I) | 3/2 | huji.ac.il |

| Natural Abundance | 100% | huji.ac.il |

| Chemical Shift Range | ~660 ppm | huji.ac.il |

| Quadrupole Moment (Q/fm²) | ~31.4 | Calculated from Linewidth Parameter |

| Receptivity relative to ¹H | 0.0254 | huji.ac.il |

X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local chemical and structural environment of a specific element within a sample. uq.edu.auresearchgate.net It is particularly valuable for studying arsenic because it can be applied to solid, aqueous, or even biological samples with minimal preparation, and it is sensitive to both the oxidation state and the local coordination geometry of the arsenic atoms. researchgate.netmsu.ru The technique is conventionally divided into two distinct regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.ru

X-ray Absorption Near-Edge Structure (XANES)

The XANES region, which covers the energy range from just below an element's absorption edge to about 30-50 eV above it, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. msu.ruacs.org The position of the absorption edge, particularly the prominent "white line" feature, shifts to higher energies as the oxidation state of the arsenic atom increases. msu.ruacs.org This is because a greater positive charge on the central atom makes it more difficult to photoionize a core electron. msu.ru

This energy shift provides a clear and reliable method to distinguish between different arsenic oxidation states, such as As(III) and As(V). nih.gov Research has established distinct energy ranges for the white lines of these species. Samples containing As(V) compounds, such as arsenic acid, consistently show absorption edge energies that are significantly higher than those of As(III) compounds. acs.orgnih.gov For instance, the energy separation between the white lines of As₂O₃ (arsenite) and As₂O₅ (arsenate) is approximately 3.6 eV. nih.gov This distinction allows for the quantification of the relative proportions of different oxidation states in a mixed-species sample. researchgate.netresearchgate.net

The shape and features of the XANES spectrum also serve as a fingerprint for the local coordination environment, revealing information about the geometry and the type of atoms bonded to the arsenic. msu.ru Studies have used XANES to identify various arsenic species, including arsenate [AsO₄]³⁻, which is the foundational unit of arsenic acid. stanford.edugeoscienceworld.org

Detailed Research Findings from XANES:

Oxidation State Identification: The white line energy position is a primary indicator of the arsenic oxidation state. As(V) species, including arsenic acid, have white line energies in the approximate range of 11872.6 to 11875.3 eV, whereas As(III) species are found in the lower range of 11870.0 to 11871.7 eV. nih.gov

Coordination Fingerprinting: The XANES profile of solid arsenite (As₂O₃) displays a unique peak at 11882.8 eV, attributed to its crystal structure, which is absent in the spectra of other arsenic forms like sodium arsenite. msu.ru

In Situ Speciation: In-situ XAS studies of aqueous solutions have confirmed that the dominant species for As(V) in acidic hydrothermal fluids up to 300 °C is the arsenic acid molecule, AsVO(OH)₃. geoscienceworld.org Furthermore, XANES analysis can detect the deprotonation of arsenious acid (As(OH)₃) and arsenic acid (AsVO(OH)₃) as the pH of the solution increases. geoscienceworld.org

Table 1: XANES White Line Energies for Different Arsenic Oxidation States An interactive table presenting the distinct energy ranges for As(III) and As(V) species.

| Arsenic Species | Oxidation State | Approximate White Line Energy Range (eV) | Reference |

|---|---|---|---|

| As(III) Compounds (e.g., Arsenite) | +3 | 11870.0 - 11871.7 | nih.gov |

| As(V) Compounds (e.g., Arsenic Acid) | +5 | 11872.6 - 11875.3 | nih.gov |

| As(III)-Sulfur Compounds | +3 | ~11870.0 | nih.gov |

| Arsenobetaine and Arsenocholine | +5 | ~11872.6 | nih.gov |

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the spectrum, extending from about 50 eV to as much as 1000 eV above the absorption edge, provides direct structural information about the local environment around the absorbing arsenic atom. msu.ru Analysis of the oscillations in this region can determine the type, number (coordination number), and distance (bond length) of the neighboring atoms in the first few coordination shells. researchgate.netmsu.ru

For arsenic acid, EXAFS analysis is crucial for confirming the tetrahedral coordination of the central arsenic atom with its surrounding oxygen atoms. The analysis involves fitting the experimental data with theoretical models to extract precise structural parameters. This has been used to confirm the distorted tetrahedral structure of the AsO₄ unit in arsenic acid species in solution. geoscienceworld.org

Detailed Research Findings from EXAFS:

Coordination Environment: EXAFS analysis of As(V) species consistently shows a tetrahedral coordination with four oxygen atoms (As(V)–O₄) at a bond distance of approximately 1.68 Å. rsc.org

Bond Length Determination: The technique can precisely measure the distances to neighboring atoms. For example, in studies of arsenic incorporation into other materials, EXAFS has identified As-Fe bond distances ranging from 3.27 to 3.34 Å for arsenate adsorbed onto ferrihydrite. rsc.org

Distinguishing Ligands: EXAFS is highly effective at distinguishing between different types of neighboring atoms, such as oxygen and sulfur. nih.gov This is critical for speciation in complex environmental or biological systems where arsenic may be bound to different functional groups. stanford.edunih.gov For instance, studies have used EXAFS to identify As-S and As-C coordination in addition to As-O. stanford.edu

Table 2: Representative Arsenic Bond Lengths Determined by EXAFS An interactive table summarizing key bond distances for various arsenic coordination environments.

| Bond | System / Compound | Bond Length (Å) | Reference |

|---|---|---|---|

| As(V)-O | Arsenate in various systems | 1.68 ± 0.02 | rsc.org |

| As-Fe | Arsenate sorbed on ferrihydrite | 3.27 - 3.34 | rsc.org |

| As-As | As clusters in HgCdTe | 2.46 | laas.fr |

| As-Te | As in HgCdTe | 2.65 | laas.fr |

Reactivity, Solution Chemistry, and Transformation Pathways

Acid-Base Equilibria and Protonation States of Arsenic Acid

Arsenic acid is a triprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner. This behavior is analogous to the more commonly known phosphoric acid. The extent of its dissociation and the dominant arsenic species present in solution are highly dependent on the pH of the surrounding medium.

Theoretical and Experimental pKa Determinations and Analogous Comparisons

The acid dissociation constants (pKa values) of arsenic acid quantify the strength of the acid at each dissociation step. These values have been determined through experimental measurements and theoretical calculations.

The three dissociation equilibria are as follows: H₃AsO₄ + H₂O ⇌ H₂AsO₄⁻ + H₃O⁺, pKₐ₁ = 2.19 wikipedia.org H₂AsO₄⁻ + H₂O ⇌ HAsO₄²⁻ + H₃O⁺, pKₐ₂ = 6.94 wikipedia.org HAsO₄²⁻ + H₂O ⇌ AsO₄³⁻ + H₃O⁺, pKₐ₃ = 11.5 wikipedia.org

These pKa values are comparable to those of phosphoric acid (H₃PO₄), highlighting the chemical similarities between these two Group 15 acids. Theoretical calculations using methods like density functional theory (DFT) have shown good agreement with these experimental values, with average errors of less than 0.3 pKa units. researchgate.net Such computational approaches are valuable for predicting the acidity of various arsonic acid derivatives. researchgate.net

| Dissociation Step | Equilibrium Reaction | pKa Value |

|---|---|---|

| First | H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 2.19 |

| Second | H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 6.94 |

| Third | HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | 11.5 |

pH-Dependent Speciation and Dissociation Behavior in Aqueous Systems

The pH of an aqueous solution dictates the predominant form of arsenic acid. In highly acidic conditions (pH < 2.19), the fully protonated, neutral species H₃AsO₄ is the most abundant. As the pH increases, the acid undergoes sequential deprotonation.

Between pH 2.19 and 6.94, the dihydrogen arsenate ion (H₂AsO₄⁻) is the dominant species.

In the pH range of 6.94 to 11.5, the hydrogen arsenate ion (HAsO₄²⁻) prevails.

At pH values above 11.5, the fully deprotonated arsenate ion (AsO₄³⁻) is the major form.

This pH-dependent speciation is critical in environmental and biological systems as it influences the mobility, bioavailability, and toxicity of arsenic. For instance, the anionic forms (H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻) are more likely to interact with positively charged surfaces in soil and sediment.

Oxidation-Reduction Potentials and Redox Reactions

Arsenic acid is a notable oxidizing agent, a property that distinguishes it from its phosphorus analog, phosphoric acid. wikipedia.org This reactivity is evident in its ability to participate in various redox reactions, including the interconversion between the +5 and +3 oxidation states of arsenic.

Mechanisms of Iodide Oxidation by Arsenic Acid

A classic example of arsenic acid's oxidizing capability is its reaction with iodide (I⁻) ions in an acidic solution, which results in the formation of arsenous acid (H₃AsO₃) and triiodide (I₃⁻). The balanced net reaction is: H₃AsO₄ + 3I⁻ + 2H₃O⁺ → H₃AsO₃ + I₃⁻ + H₂O chegg.com

The experimental rate law for this reaction has been determined to be: Rate = k [H₃AsO₄] [I⁻] [H₃O⁺] brainly.com

This rate law indicates that the reaction is first-order with respect to arsenic acid, iodide, and hydronium ions. The requirement of an acidic medium is highlighted by the dependence of the reaction rate on the concentration of H₃O⁺.

Interconversion Mechanisms between Arsenic(III) and Arsenic(V) Species

The redox stability of arsenic species is highly dependent on both pH and the oxidation-reduction potential (Eh) of the environment. iaea.org Under oxidizing conditions, pentavalent arsenic (As(V)), as found in arsenic acid and its conjugate bases, is the stable form. Conversely, under reducing conditions, trivalent arsenic (As(III)), such as arsenous acid (H₃AsO₃), predominates.

The interconversion between these two oxidation states is a key process in the environmental cycling of arsenic. The reduction of As(V) to As(III) can be facilitated by various reducing agents. For instance, the reaction of arsenic acid with thiols can lead to the reduction of As(V) to As(III), with the thiol being oxidized to a disulfide. tandfonline.com The mechanism for this reduction is pH-dependent, being faster in acidic solutions. tandfonline.com

Reaction Kinetics and Mechanisms with Inorganic and Organic Substrates

The reactivity of arsenic acid extends to a range of inorganic and organic compounds. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the substrate, pH, and the presence of catalysts.

With inorganic substrates, the reaction with iodide, as detailed above, is a well-studied example. The reaction kinetics demonstrate a dependence on the concentrations of the reactants and the acidity of the medium.

In its interactions with organic substrates, arsenic acid can participate in various transformations. For instance, arsenic acid and arsenous acid react with thiols to form trialkyl and triaryl trithioarsenites. tandfonline.com The reaction with lipophilic thiols like thiophenol is rapid and pH-dependent, with optimal yields observed around neutral pH. tandfonline.com The reduction of As(V) to As(III) is a key step in the reaction of arsenic acid with thiols and is generally slower than the subsequent reaction of the resulting arsenous acid with the thiol. tandfonline.com While arsenic acid itself is reported to be generally unreactive towards many organic compounds, its reduction product, arsenous acid, readily reacts with a variety of organic functional groups.

Adsorption and Desorption Kinetics on Mineral Surfaces

The interaction of arsenate, the dissolved form of arsenic acid, with mineral surfaces is a critical process governing its mobility and fate in the environment. The kinetics of these adsorption and desorption processes are complex and influenced by the properties of both the arsenate species and the mineral adsorbent.

Kinetic batch experiments conducted on various soil types, including loam, clay, and sand, reveal that the adsorption of arsenate (As(V)) is a strongly kinetic process. iitd.ac.in The initial rate of As(V) retention is typically rapid, followed by a much more gradual and slower retention phase as the reaction time increases. iitd.ac.in This two-step process suggests an initial fast adsorption onto easily accessible surface sites, followed by slower diffusion into micropores or the mineral matrix itself. The adsorption behavior is highly nonlinear. iitd.ac.in

Iron and aluminum oxides and hydroxides, such as ferrihydrite, goethite, and hematite, exhibit a high affinity for arsenic. iitd.ac.ingeologyscience.ruresearchgate.net In contrast, clay minerals generally show a lower adsorption capacity for arsenic due to their negatively charged surfaces. iitd.ac.in The process on iron oxides involves the formation of inner-sphere surface complexes through a ligand exchange mechanism. iitd.ac.in

Desorption of arsenate from mineral surfaces is often a slow and limited process. Studies on ferrihydrite have suggested that the release of As(V) is constrained by diffusional processes within aggregates of the mineral. iitd.ac.in For instance, one study indicated that only a small fraction of adsorbed As(V) desorbed from ferrihydrite after 144 hours. iitd.ac.in The rate of desorption from clay minerals has also been observed to decrease significantly as the aging time (the time the arsenate has been in contact with the mineral) increases. iitd.ac.in This suggests that over time, the adsorbed arsenate becomes more strongly bound or incorporated into the mineral structure, making its release more difficult.

Table 1: Summary of Adsorption/Desorption Kinetic Observations for Arsenate (As(V)) on Mineral Surfaces

| Mineral/Soil Type | Adsorption Kinetics | Desorption Kinetics | Controlling Factors |

| Various Soils (loam, clay, sand) | Initial rapid retention followed by a slow, gradual uptake. iitd.ac.in | Slow and limited. iitd.ac.in | Reaction time, soil properties. iitd.ac.in |

| Iron Oxides (e.g., Ferrihydrite) | High affinity, rapid initial phase. iitd.ac.in | Limited by diffusional processes within aggregates. iitd.ac.in | Surface site availability, intra-particle diffusion. iitd.ac.in |

| Clay Minerals | Low adsorption capacity. iitd.ac.in | Desorption rate decreases with increasing aging time. iitd.ac.in | Surface charge, aging time. iitd.ac.in |

| Ferrihydrite-Mn(II)/Manganese (oxyhydr)oxides | Coupled with oxidation reactions. nih.gov | Influenced by redox transformations. nih.gov | pH, molar ratios of reactants, solution chemistry. nih.gov |

Formation of Surface Complexes: Mechanistic and Energetic Studies

The strong adsorption of arsenate (As(V)) onto the surfaces of iron(III) (hydr)oxides, such as goethite, hematite, and ferrihydrite, is attributed to the formation of stable inner-sphere surface complexes. geologyscience.ruresearchgate.net Spectroscopic and computational studies have been pivotal in elucidating the specific mechanisms and energetics of these complexation reactions.

Arsenate, existing as an (AsO₄)³⁻ tetrahedron (and its protonated forms), interacts with the FeO₆ polyhedra that constitute the surface of iron (hydr)oxides. geologyscience.ruresearchgate.net This interaction occurs via a ligand exchange process, where hydroxyl groups on the mineral surface are replaced by the oxygen atoms of the arsenate tetrahedron. researchgate.net

Several types of surface complexes have been proposed and investigated:

Monodentate corner-sharing (1V): The arsenate tetrahedron binds to one iron octahedron through one of its oxygen atoms.

Bidentate edge-sharing (2E): The arsenate tetrahedron shares two oxygen atoms with a single iron octahedron, forming an edge.

Bidentate corner-sharing (2C): The arsenate tetrahedron bridges two adjacent iron octahedra, sharing a corner with each. researchgate.net

Mechanistic studies combining density functional theory (DFT) calculations and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have provided significant insights into the relative stability of these complexes. geologyscience.ruresearchgate.net DFT calculations performed on analogue iron-arsenate clusters predicted that the bidentate corner-sharing (2C) complex is substantially more stable than the bidentate edge-sharing (2E) complex. geologyscience.ruresearchgate.net The energy difference is significant, with the 2C complex being favored by approximately 55 kJ/mol. geologyscience.ruresearchgate.net The monodentate corner-sharing (1V) complex was found to be very unstable. geologyscience.ruresearchgate.net

EXAFS spectroscopic analysis of arsenate sorbed to goethite, hematite, and ferrihydrite supports these theoretical predictions. The measured As-Fe interatomic distance is approximately 3.26 Å, which is in excellent agreement with the distance predicted for the bidentate corner-sharing (2C) surface complex. geologyscience.ruresearchgate.net Evidence for the less stable monodentate (1V) or bidentate edge-sharing (2E) complexes is generally not observed in these studies, confirming the predominance of the bidentate corner-sharing structure as the primary binding mechanism for arsenate on these common iron minerals. geologyscience.ruresearchgate.net The formation of these inner-sphere complexes effectively sequesters arsenic acid from the aqueous phase, controlling its environmental mobility.

Table 2: Energetic and Structural Details of Arsenate Surface Complexes on Iron (Hydr)oxides

| Complex Type | Description | Relative Stability (kJ/mol) | Predicted/Observed As-Fe Distance (Å) | Supporting Evidence |

| Bidentate Corner-Sharing (2C) | AsO₄ tetrahedron bridges two surface FeO₆ octahedra. researchgate.net | 0 (Reference, most stable) | ~3.26 geologyscience.ruresearchgate.net | DFT Calculations, EXAFS Spectroscopy. geologyscience.ruresearchgate.net |

| Bidentate Edge-Sharing (2E) | AsO₄ tetrahedron shares an edge with one surface FeO₆ octahedron. researchgate.net | +55 (Less stable) | ~2.85 (Attributed to other scattering paths) geologyscience.ruresearchgate.net | DFT Calculations (predicts instability), Not supported by EXAFS. geologyscience.ruresearchgate.net |

| Monodentate Corner-Sharing (1V) | AsO₄ tetrahedron binds to one surface FeO₆ octahedron. researchgate.net | Very unstable geologyscience.ruresearchgate.net | Not specified | DFT Calculations (predicts high instability), Not observed in EXAFS. geologyscience.ruresearchgate.net |

Environmental Geochemistry and Biogeochemical Cycling of Arsenic V Species

Sources and Environmental Distribution of Arsenic Acid Species

Arsenic is a naturally occurring metalloid found throughout the Earth's crust and is released into the environment from both natural and human-related sources.

Natural Sources:

Geological Weathering: The primary natural source is the weathering of rocks and minerals. Arsenic is present in over 200 mineral species, with arsenopyrite (B74077) (FeAsS) being the most common. The average concentration of arsenic in the Earth's crust is approximately 2 mg/kg.

Volcanic Activity: Volcanic eruptions are the most significant natural source, releasing arsenic into the atmosphere.

Geothermal and Hydrothermal Activity: High concentrations of arsenic can be found in waters from geothermal areas.

Biomethylation: Low-temperature volatilization and biomethylation by microbes in soils or sediments can release arsines into the atmosphere.

Anthropogenic Sources:

Industrial Processes: Mining, smelting of non-ferrous metals, and the burning of fossil fuels are major industrial activities that contribute to arsenic contamination of air, soil, and water. Arsenic trioxide is often produced as a by-product of metal smelting.

Agricultural Chemicals: Historically, arsenic compounds were widely used in pesticides and herbicides, leading to contamination of agricultural lands.

Wood Preservatives: A significant portion of global arsenic production has been used for timber treatment in the form of chromated copper arsenate (CCA).

Waste Disposal: The disposal of industrial and sewage materials can also introduce arsenic into the environment.

Arsenic is widely distributed across various environmental compartments. In well-oxygenated surface waters, the pentavalent form, arsenate (As(V)), is thermodynamically stable and predominates. In the atmosphere, arsenic is primarily adsorbed onto particulate matter and returns to the earth through wet or dry deposition.

Table 1: Typical Background Concentrations of Arsenic in Environmental Compartments

| Environmental Compartment | Typical Concentration |

|---|---|

| Atmosphere | < 3 ng/m³ |

| Soil | 1 to 150 mg/kg |

| Freshwater (unpolluted) | 1 to 10 µg/L |

| Seawater | 1 to 8 µg/L |

Geochemical Controls on Arsenic Mobility and Speciation in Natural Systems

The mobility and chemical form (speciation) of arsenic in the environment are controlled by various geochemical factors. Processes that favor the partitioning of arsenic into the aqueous phase, potentially leading to hazardous concentrations, include ion displacement, desorption at high pH, reduction of arsenate to arsenite, and mineral dissolution.

Adsorption is a primary mechanism controlling the transport and fate of arsenic in many groundwater and soil systems. The partitioning of arsenic between the solid phase (soils, sediments) and the aqueous phase (water) is heavily dependent on these sorption reactions.

Key Adsorbents: Hydrous oxides of iron (Fe), aluminum (Al), and manganese (Mn), along with clay minerals, are the most significant adsorbents of arsenic in aquifer solids. Iron oxides, such as ferrihydrite, goethite, and hematite, are particularly effective at binding arsenate.

Partitioning Coefficient (Kd): The extent of partitioning is often described by the partitioning coefficient (Kd), which represents the ratio of the concentration of a substance on the solid phase to its concentration in the liquid phase at equilibrium. Studies on aquifer sands from a redox transition zone showed that brown, suboxic sediment had a higher Kd (7–8 L kg⁻¹) for arsenite compared to gray, reducing sediments (1–2 L kg⁻¹), indicating greater sorption under more oxidizing conditions.

Sorption Behavior: Both As(V) and As(III) sorb strongly to iron oxides. However, the kinetics and equilibrium of this sorption differ. For arsenate (As(V)), adsorption onto ferrihydrite is characterized by an initial rapid phase followed by a much slower reaction phase. In contrast, arsenite (As(III)) adsorption tends to reach equilibrium more quickly. The maximum adsorption for arsenate on ferrihydrite has been observed at approximately 0.25 moles of arsenic per mole of iron at pH 4.6.

Table 2: Arsenic Partitioning Coefficients (Kd) in Aquifer Sediments

| Sediment Type | Redox Condition | Partitioning Coefficient (Kd) (L kg⁻¹) |

|---|---|---|

| Brown Sand | Suboxic | 7-8 |

| Gray Sand | Reducing | 1-2 |

| Holocene Aquifer Sediments | Reducing | 2-6 |

The chemical environment, particularly pH and redox potential (Eh), profoundly influences arsenic's speciation and its tendency to remain adsorbed or become mobile in water.

Influence of pH: In oxidizing environments, the stable form is arsenate (As(V)). The adsorption of arsenate onto iron and aluminum oxides decreases as pH increases. Conversely, the adsorption of arsenite (As(III)), which is prevalent in reducing environments, tends to increase with increasing pH up to about pH 9.2. At a neutral pH, arsenate species are typically anionic, while arsenite exists as a neutral molecule (H₃AsO₃), making arsenate less mobile in many environmental systems due to stronger electrostatic attraction to mineral surfaces.

Influence of Redox Potential (Eh): The redox state is a critical control. At higher redox levels (Eh 200-500 mV), arsenic solubility is generally low, and As(V) is the dominant species in solution. As conditions become more reducing (Eh 0-100 mV), arsenic solubility can be controlled by the reductive dissolution of iron oxyhydroxides, which releases co-precipitated or adsorbed arsenic. Under strongly reducing conditions (e.g., -200 mV), soluble arsenic content can increase significantly as As(V) is reduced to the more mobile As(III).

Influence of Co-existing Ions: The presence of other ions in the water can compete with arsenic for sorption sites on mineral surfaces, leading to increased arsenic mobility. Phosphate (B84403) (PO₄³⁻) is particularly effective at competing with arsenate for sorption sites because of its similar chemical properties. Other ions such as sulfate, carbonate, and silica (B1680970) have also been shown to decrease arsenic adsorption to varying degrees.

Table 3: Effect of pH and Redox Potential on Arsenic Solubility and Speciation

| Redox Potential (Eh) | pH Condition | Dominant Arsenic Species | General Solubility | Controlling Process |

|---|---|---|---|---|

| High (200-500 mV) | Acidic to Neutral | As(V) | Low | Adsorption to Fe/Al oxides |

| High (200-500 mV) | Alkaline | As(V) | Increases | Desorption from mineral surfaces |

| Moderate (0-100 mV) | Neutral | As(V) -> As(III) | Increasing | Reductive dissolution of Fe oxyhydroxides |

| Low (-200 mV) | Neutral | As(III) | High | Reduction of As(V) to more mobile As(III) |

Microbial Transformation and Biogeochemical Cycling of Arsenic

Microorganisms are key drivers in the biogeochemical cycling of arsenic, mediating transformations between its various oxidation states and chemical forms. These transformations significantly impact arsenic's toxicity, mobility, and fate in the environment.

Bacteria capable of oxidizing As(III) to As(V) and reducing As(V) to As(III) coexist in soil and sediment environments. Their relative abundance and metabolic activity play a crucial role in determining the speciation of inorganic arsenic.

Arsenic Oxidation: The microbial oxidation of the more toxic and mobile arsenite (As(III)) to the less mobile arsenate (As(V)) is an important natural attenuation process. Numerous aerobic heterotrophic bacteria have been identified as As(III) oxidizers, including species of Agrobacterium, Pseudomonas, and Variovorax. In some cases, As(III) injected into a system containing an oxidant like birnessite (manganese oxide) is rapidly oxidized to As(V), a process that can be part of a continuous microbial-mineral cycling of arsenic.

Arsenic Reduction: The reduction of As(V) to As(III) is a critical step in the mobilization of arsenic, particularly in anoxic environments like groundwater aquifers. This process can be part of a dissimilatory arsenate reduction, where certain bacteria use As(V) as a terminal electron acceptor for respiration. This is often coupled with the reductive dissolution of iron-bearing minerals, which releases adsorbed As(V) that can then be reduced. Bacteria identified with the ability to reduce As(V) include species of Shewanella, Flavobacterium, and Arthrobacter.

In addition to redox transformations, microorganisms can also methylate and demethylate arsenic, converting inorganic forms to organic (methylated) species and vice versa.

Arsenic Methylation: This process involves the addition of methyl groups to inorganic arsenic, catalyzed by enzymes like arsenite S-adenosylmethionine methyltransferase (ArsM). The pathway typically involves the reduction of As(V) to As(III), followed by sequential methylation steps to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide (TMAO). Microorganisms such as Methanobacterium are known to methylate arsenic. While often considered a detoxification pathway, some trivalent methylated intermediates, such as methylarsenite (MAs(III)), can be more toxic than inorganic arsenite.

Arsenic Demethylation: The reverse process, demethylation, also occurs in the environment, converting methylated arsenicals back into inorganic forms. This process can be a stepwise degradation; for example, some bacteria like Burkholderia sp. can demethylate DMA(V) to MMA(V), while others like Streptomyces sp. may further demethylate MMA(V) to inorganic As(V). This suggests that the complete demethylation of arsenic species may be a collaborative process involving multiple microorganisms.

Table 4: Microorganisms Involved in Arsenic Transformations

| Transformation Process | Microorganism Examples | Key Reactant | Key Product |

|---|---|---|---|

| Oxidation | Agrobacterium tumefaciens, Pseudomonas fluorescens | Arsenite (As(III)) | Arsenate (As(V)) |

| Reduction | Shewanella sp., Flavobacterium sp., Arthrobacter sp. | Arsenate (As(V)) | Arsenite (As(III)) |

| Methylation | Methanobacterium, Methanosarcina | Inorganic Arsenic | MMA, DMA, TMAO |

| Demethylation | Burkholderia sp., Streptomyces sp. | DMA(V), MMA(V) | MMA(V), Inorganic As(V) |

Impact of Biotic Processes on Arsenic Acid Speciation and Fate

Microbial Reduction of Arsenate (As(V))

The reduction of arsenate [As(V)], the pentavalent form of arsenic in arsenic acid, to the more toxic and mobile arsenite [As(III)] is a critical process mediated by microorganisms. wikipedia.org This transformation can occur through two primary pathways: dissimilatory arsenate reduction and detoxification-based arsenate reduction.

Dissimilatory arsenate-respiring prokaryotes (DARPs) utilize arsenate as a terminal electron acceptor in anaerobic respiration to generate energy for growth. wikipedia.orgmdpi.com This process is ecologically significant in anoxic environments such as sediments and groundwater, where it contributes to the mobilization of arsenic. monobasinresearch.org The enzyme responsible for this respiratory process is arsenate reductase, with the arr operon encoding the necessary proteins. acs.org

Conversely, many microorganisms possess an arsenic resistance mechanism encoded by the ars operon, which serves as a detoxification strategy. mdpi.commonobasinresearch.org In this pathway, intracellular arsenate is reduced to arsenite by the cytoplasmic arsenate reductase enzyme, ArsC. wikipedia.orgmonobasinresearch.org The resulting arsenite is then expelled from the cell by an efflux pump, ArsB. monobasinresearch.org This detoxification process is widespread among bacteria and archaea. proquest.com

Microbial Oxidation of Arsenite (As(III))

While the reduction of arsenate increases arsenic mobility, the microbial oxidation of arsenite to arsenate is a key detoxification process that can lead to the immobilization of arsenic. nih.gov This conversion is carried out by arsenite-oxidizing microorganisms, which can be either chemolithoautotrophic or heterotrophic. monobasinresearch.org Chemolithoautotrophic arsenite oxidizers use the energy derived from arsenite oxidation for growth, while heterotrophic arsenite oxidizers employ this process for detoxification. nih.govmonobasinresearch.org This oxidation prevents the toxic arsenite from entering the cell. monobasinresearch.org

Microbial Methylation of Arsenic

Methylation is another significant biotic process that transforms inorganic arsenic species into organic forms. justagriculture.innih.gov Microorganisms such as fungi, bacteria, and archaea can methylate arsenite into various compounds, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and volatile trimethylarsine (TMA). monobasinresearch.orgnih.govnih.gov This process is generally considered a detoxification mechanism. monobasinresearch.orgoaji.net The enzyme S-adenosylmethionine methyltransferase (SAM), encoded by the arsM gene, catalyzes the transfer of methyl groups to arsenic. oaji.netnih.gov While methylation can reduce the toxicity of inorganic arsenic, some of the methylated intermediates, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), can be more toxic than inorganic arsenite. frontiersin.orgresearchgate.net The formation of volatile methylated arsines can remove arsenic from the local environment by converting it into a gaseous compound. monobasinresearch.org

The interplay of these microbial processes—reduction, oxidation, and methylation—dictates the speciation and environmental fate of arsenic acid. nih.gov The balance between arsenate reduction and arsenite oxidation influences whether arsenic is sequestered in solid phases or mobilized into groundwater. proquest.commonobasinresearch.org

Table 1: Key Biotic Processes and Microorganisms Affecting Arsenic Acid Speciation

| Process | Description | Key Genes/Enzymes | Examples of Microorganisms | Impact on Arsenic Acid Fate |

|---|---|---|---|---|

| Dissimilatory Arsenate Reduction | Use of arsenate as a terminal electron acceptor for anaerobic respiration. | arr operon (respiratory arsenate reductase) | Shewanella, Geobacter, Chrysiogenes arsenatis, Desulfomicrobium, Sulfurospirillum wikipedia.orgmdpi.com | Mobilization of arsenic by converting As(V) to the more soluble As(III). |

| Detoxification-based Arsenate Reduction | Intracellular reduction of arsenate to arsenite, followed by efflux from the cell. | arsC gene (cytoplasmic arsenate reductase) within the ars operon | Bacillus, Citrobacter, Staphylococcus species proquest.comwikipedia.org | Increased mobility and toxicity of arsenic in the immediate cellular environment. |

| Arsenite Oxidation | Conversion of the more toxic arsenite (As(III)) to the less toxic and less mobile arsenate (As(V)). | Arsenite oxidase | Heterotrophic and chemolithoautotrophic bacteria (e.g., various species from at least nine different genera) nih.govmonobasinresearch.org | Immobilization of arsenic through precipitation or adsorption of arsenate. |

| Methylation | Conversion of inorganic arsenite to organic forms like MMA, DMA, and volatile TMA. | arsM gene (S-adenosylmethionine methyltransferase) | Fungi, Methanobacterium, Clostridium, Rhodopseudomonas palustris mdpi.commonobasinresearch.orgnih.gov | Detoxification and potential for volatilization, removing arsenic from the local environment. |

Advanced Analytical Methodologies for Arsenic Speciation and Quantification

Chromatographic Techniques for Arsenic Species Separation

Chromatography is a cornerstone of arsenic speciation analysis, enabling the physical separation of different arsenic compounds based on their chemical properties.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used technique for arsenic speciation. thermofisher.comnih.gov In this arrangement, the HPLC system separates the various arsenic compounds in a liquid mobile phase, and the eluent is then introduced directly into the ICP-MS. The ICP-MS atomizes and ionizes the arsenic atoms, which are then detected based on their mass-to-charge ratio, providing highly sensitive and element-specific detection. thermofisher.comnih.gov

Anion-exchange chromatography is frequently the method of choice for separating common arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.govnih.gov The separation is achieved based on the different affinities of the anionic arsenic species for the positively charged stationary phase of the chromatography column. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of all target species within a single analytical run. nih.govanalytik-jena.de

Key Research Findings:

Methods have been developed to separate and quantify up to ten different arsenic compounds in a single run. nih.gov

Detection limits for various arsenic species using LC-ICP-MS are typically in the low microgram-per-liter (µg/L) to nanogram-per-gram (ng/g) range, making it suitable for trace-level analysis in environmental and biological samples. nih.govthermofisher.comasianpubs.org

The technique has been successfully applied to a wide range of matrices, including drinking water, rice, apple juice, and human urine and serum. nih.govnih.govanalytik-jena.deshimadzu.com

To overcome potential interferences, such as from chloride forming ⁴⁰Ar³⁵Cl⁺ which has the same mass as ⁷⁵As, the ICP-MS can be operated in a collision/reaction cell mode. thermofisher.comnih.gov

| Arsenic Species | Typical Column Type | Common Mobile Phases | Typical Detection Limits (µg/L) |

|---|---|---|---|

| Arsenite (As(III)) | Anion-Exchange | Ammonium (B1175870) carbonate, Ammonium phosphate (B84403) | 0.1 - 0.4 |

| Arsenate (As(V)) | Anion-Exchange | Ammonium carbonate, Ammonium phosphate | 0.1 - 0.4 |

| Monomethylarsonic acid (MMA) | Anion-Exchange | Ammonium carbonate, Ammonium phosphate | 0.1 - 0.4 |

| Dimethylarsinic acid (DMA) | Anion-Exchange | Ammonium carbonate, Ammonium phosphate | 0.1 - 0.4 |

| Arsenobetaine (AsB) | Anion-Exchange / Reversed Phase | Ammonium carbonate, Ammonium phosphate | ~0.001-0.011 (ng/g) |

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile organoarsenic compounds. nih.gov For non-volatile species, a chemical derivatization step is required to convert them into forms that can be vaporized and passed through the GC column. nih.govdeswater.com This process involves reacting the arsenic compounds with a reagent, such as a dithiol (e.g., 1,3-propanedithiol), to form stable, volatile derivatives. nih.govdeswater.com

Once derivatized, the compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and identified by their unique mass spectra. jst.go.jp

Key Research Findings:

GC-MS methods have been developed for the simultaneous determination of inorganic arsenic (after derivatization) and methylated arsenic species in biological samples like urine. jst.go.jpjst.go.jp

Techniques like solid-phase microextraction (SPME) can be combined with GC-MS to pre-concentrate the derivatized analytes, significantly improving detection limits. nih.govdeswater.com

The method offers high selectivity and the ability to confirm the identity of compounds through their mass spectra. jst.go.jp

Detection limits in the low µg/L range have been achieved, making it a robust and cost-effective method for routine analysis. jst.go.jp

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary tube. rsc.orgrsc.org This technique is known for its high separation efficiency and low sample consumption. rsc.org CE can be coupled with detectors like ICP-MS or ESI-MS for sensitive arsenic speciation. nih.govrsc.org Research has demonstrated the ability of CE to separate up to ten different arsenic species in a single run, including inorganic forms like arsenite and arsenate, as well as various organic arsenicals. nih.gov Optimized conditions, such as buffer pH and concentration, are crucial for achieving baseline separation of the target compounds. nih.govasianpubs.org

Ion Chromatography (IC) is a form of liquid chromatography that is widely used for arsenic speciation. scirp.orgresearchgate.net It utilizes ion-exchange principles to separate arsenic species, which are often anionic in nature. nih.govscirp.org IC systems are frequently coupled with ICP-MS, providing a robust and sensitive method for quantifying toxic inorganic arsenic forms in food and water. thermofisher.com

Key Research Findings:

CE-ICP-MS methods have achieved detection limits for arsenic species in the range of 0.25 to 0.53 µg/L in groundwater samples. asianpubs.org

CE has been used to separate six key arsenic species, including arsenite, arsenate, MMA, DMA, arsenobetaine, and arsenocholine. rsc.org

IC-ICP-MS is a preferred method for regulatory monitoring due to its reliability and ability to achieve the low detection limits required for drinking water standards. thermofisher.comscirp.org

Hyphenated Techniques for Enhanced Detection and Quantification

Hyphenated techniques, which combine a separation method with a detection method, are essential for modern arsenic speciation analysis. These combinations leverage the strengths of each technique to provide enhanced sensitivity and selectivity.

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is a highly sensitive and selective method for arsenic detection. sciencepubco.com In this technique, arsenic compounds are chemically reduced to volatile arsenic hydride (arsine, AsH₃) using a reducing agent like sodium borohydride. scielo.br The generated arsine gas is then transported to a detector where it is atomized, and the arsenic atoms are excited by a light source. The subsequent fluorescence emitted by the excited atoms is measured, which is proportional to the arsenic concentration.

When coupled with HPLC (HPLC-HG-AFS), this technique allows for the separation and quantification of different hydride-forming arsenic species, such as As(III), As(V), MMA, and DMA. scielo.brnih.gov

Key Research Findings:

HPLC-HG-AFS provides excellent sensitivity with detection limits in the low µg/kg range for solid samples like rice. nih.gov

The method has been validated for accuracy using certified reference materials, showing good agreement with certified values. scielo.bracs.org

Selective hydride generation, sometimes combined with cryotrapping (CT) to pre-concentrate the hydrides, can achieve extremely low detection limits, making it suitable for trace analysis in water and biological samples. acs.orgnih.gov

| Technique | Principle | Primary Application | Strengths | Limitations |

|---|---|---|---|---|

| HG-AFS | Chemical reduction to volatile hydride, atomic fluorescence detection. | Quantification of hydride-forming species (As(III), As(V), MMA, DMA). | High sensitivity, cost-effective. acs.org | Not applicable to all arsenic species (e.g., arsenobetaine). |

| ESI-MS | Soft ionization of molecules in solution, mass-to-charge ratio detection. | Structural identification and quantification of a wide range of species. researchgate.net | Provides molecular and structural information. rsc.orgresearchgate.net | Susceptible to matrix effects and ionization suppression. researchgate.netepa.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of intact molecules, providing valuable structural information. researchgate.net When coupled with separation techniques like HPLC or CE, it becomes a powerful tool for both identifying known arsenic species and characterizing unknown ones. rsc.orgresearchgate.net

Unlike ICP-MS, which only provides elemental information, ESI-MS detects the molecular ion, allowing for the determination of the compound's molecular weight and fragmentation patterns. rsc.orgresearchgate.net This capability is particularly useful for identifying complex organoarsenic compounds like arsenosugars.

Key Research Findings:

HPLC-ESI-MS has been used to develop methods for separating and detecting both anionic and cationic arsenic species in a single analysis. americanlaboratory.com

The technique is challenged by the fact that mobile phases containing high concentrations of salts (often used in ion chromatography) can suppress the ionization efficiency. epa.govnih.gov Therefore, methods often use volatile mobile phases like ammonium formate (B1220265) or ammonium carbonate. researchgate.net

A method was developed to overcome the difficulty of retaining arsenite (As(III)) on-column and the issue of ion suppression by converting As(III) to arsenate (As(V)) and then analyzing As(V) using a mixed-mode HPLC-ESI-MS with a formic acid-based mobile phase, achieving detection limits of 1.97 ppb for As(V) and 2.99 ppb for As(III). epa.govnih.gov

The combination of both ICP-MS and ESI-MS detection can be particularly powerful, using the robust, element-specific detection of ICP-MS for quantification and the molecular detection of ESI-MS for identification. researchgate.net

Sample Preparation and Preservation Methodologies for Speciation Analysis

The accurate speciation and quantification of arsenic compounds are critically dependent on the methodologies employed for sample preparation and preservation. The primary challenge lies in extracting the arsenic species from the sample matrix without altering their original chemical forms and ensuring their stability from the point of collection to the final analysis. researchgate.net The complexity of the sample matrix, whether it be environmental, biological, or food-related, dictates the selection of the most appropriate techniques to minimize interferences and prevent species transformation. brooksapplied.com

Sample Preparation Methodologies

A variety of extraction techniques have been developed to isolate arsenic species from diverse matrices. The choice of method is crucial for achieving high extraction efficiency while maintaining the integrity of the arsenic species.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the separation and preconcentration of arsenic species from aqueous samples. rsc.orgresearchgate.net This method relies on the selective retention of different arsenic species on a solid sorbent material packed in a cartridge. rsc.org By carefully selecting the sorbent and the elution conditions, it is possible to separate arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). rsc.orgresearchgate.net For instance, strong anion exchange (SAX) cartridges can retain As(V) and MMA, while strong cation exchange (SCX) cartridges can retain DMA, allowing As(III) to pass through. rsc.orgresearchgate.net Alumina (B75360) cartridges have been found to retain all four of these common arsenic species, making them suitable for preconcentration purposes. rsc.org A key advantage of SPE is its suitability for on-site sample processing, which helps to maintain the original speciation of arsenic in the sample. researchgate.netiaea.org

Interactive Data Table: Solid-Phase Extraction Methods for Arsenic Speciation

| Sorbent Type | Target Arsenic Species | Eluent for Separation | Application | Reference |

| Strong Anion Exchange (SAX) | As(V), MMA | 1.0 M Hydrochloric acid for As(V) | Water Samples | rsc.org |

| Strong Cation Exchange (SCX) | DMA | - | Water Samples | rsc.org |

| Alumina | As(III), As(V), MMA, DMA | - | Water Samples | rsc.org |

| Fe3O4 Magnetic Nanoparticles | As(III), As(V) | Sequential elution under different reduction conditions | Environmental Waters | nih.gov |

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a rapid and efficient method for extracting arsenic species from solid samples such as soils, sediments, and biological tissues. nih.govtandfonline.comrsc.org This technique utilizes microwave energy to heat the solvent and sample mixture in a closed vessel, leading to increased extraction efficiency and reduced extraction times compared to conventional methods. tandfonline.comrsc.org The choice of extraction solvent is critical and depends on the sample matrix and the target arsenic species. rsc.orgrsc.org For example, a mixture of methanol (B129727) and water has been used for the quantitative extraction of arsenic species from fish tissue. rsc.org For soils, phosphate solutions, including orthophosphoric acid, have proven effective. nih.gov Optimization of parameters such as temperature, time, and solvent composition is crucial to ensure complete extraction without causing species transformation. tandfonline.comrsc.orgtandfonline.com

Interactive Data Table: Microwave-Assisted Extraction Parameters for Arsenic Speciation

| Sample Matrix | Extraction Solvent | Temperature (°C) | Time (min) | Extraction Efficiency (%) | Reference |

| Fish Tissue | Methanol-water (80+20, v/v) | 65 | - | Quantitative | rsc.org |

| Plant Material | Modified protein extracting solution | 90 | 20 | 98 ± 1 | rsc.org |

| Marine Fish | 20% Methanol - 0.15 mol/L Nitric acid | 80 | 30 | 85.4 - 92.4 | tandfonline.comtandfonline.com |

| Soil | 1 M Ortho-phosphoric acid | - | - | High | nih.gov |

Solvent Extraction

Conventional solvent extraction methods are also employed for the isolation of arsenic species. The selection of the extractant is paramount to ensure that it efficiently removes the arsenic from the sample matrix without altering its chemical form. researchgate.netnih.gov For soils and sediments, various extractants have been evaluated, including inorganic acids (e.g., phosphoric acid, sulfuric acid), organic acids (e.g., citric acid), and alkaline solutions (e.g., sodium hydroxide). nih.gov Phosphoric acid (5%) has been shown to be highly efficient in extracting arsenic from contaminated soil. nih.gov For plant tissues, mild extractants like methanol-water mixtures are often used, although acidification can sometimes improve extraction efficiency. researchgate.net It is important to note that some strong acids and alkaline solutions can cause oxidation of As(III) to As(V). nih.gov

Preservation Methodologies

Proper preservation of samples is essential to prevent changes in arsenic speciation between collection and analysis. nih.govresearchgate.net The primary goals of preservation are to inhibit microbial activity, prevent oxidation or reduction of arsenic species, and avoid adsorption of arsenic onto container walls. researchgate.net

Temperature Control

Storing samples at low temperatures is a fundamental preservation technique. Refrigeration at 4°C or freezing at -20°C is effective for storing urine samples for up to two months without significant changes in arsenic speciation. nih.gov For water samples, refrigeration and storage in the dark are considered prerequisites to stabilize As(III) and As(V) by suppressing biotic and abiotic reactions and avoiding photochemical reactions. researchgate.net

Chemical Preservation

The addition of chemical preservatives can further enhance the stability of arsenic species, particularly in water samples.

Acidification: While strong acidification is generally not recommended as it can alter the speciation of inorganic arsenic, the use of specific acids in controlled concentrations can be beneficial. nih.gov For instance, the addition of acetic acid can help prevent the formation of iron precipitates that can adsorb arsenic. mdpi.com

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a common preservative used to complex with metals like iron, preventing them from interfering with arsenic speciation. mdpi.comnih.govusgs.gov A combination of EDTA and acetic acid has been shown to be an effective preservative for inorganic arsenic species in groundwater for up to 85 days. nih.goveurofins.com

Other Reagents: For soil and sediment extractions, reagents like sodium diethyldithiocarbamate (B1195824) (NaDDC) have been used in combination with phosphate to minimize the oxidation of As(III). nih.gov

Interactive Data Table: Preservation Methods for Arsenic Speciation in Water Samples

| Preservation Method | Target Arsenic Species | Holding Time | Key Considerations | Reference |

| Refrigeration (4°C) / Freezing (-20°C) | As(III), As(V), MMA, DMA | Up to 2 months (urine) | Effective for short-term storage. | nih.gov |

| EDTA and Acetic Acid | Inorganic As(III) and As(V) | Up to 85 days (groundwater) | Prevents iron interference and species transformation. | nih.goveurofins.com |

| Citric Acid and Acetic Acid | Inorganic Arsenic Species | Up to 7 days | Suitable for samples with high iron concentrations. | mdpi.com |

| Field Filtration and Storage in the Dark | As(III) / As(V) | - | Essential prerequisites to minimize reactions. | researchgate.net |

Molecular and Cellular Mechanisms of Arsenic Acid S Biological Activity Non Clinical

Interference with Fundamental Cellular Processes

Arsenic acid disrupts core cellular processes that are fundamental for cell survival and function. These disruptions primarily target cellular energy production and the management of oxidative stress, leading to a cascade of detrimental effects.

Arsenic acid's most well-documented mechanism of action is its interference with ATP synthesis, a process termed "arsenolysis". Arsenate, being a structural analog of phosphate (B84403), can substitute for phosphate in key metabolic pathways, most notably glycolysis and oxidative phosphorylation. nih.govnih.gov

During glycolysis, in the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase, arsenate can replace phosphate, leading to the formation of 1-arseno-3-phosphoglycerate instead of 1,3-bisphosphoglycerate. nih.govwjgnet.com This arsenate ester is unstable and spontaneously hydrolyzes to 3-phosphoglycerate (B1209933) and arsenate. nih.govwjgnet.com This bypasses the substrate-level phosphorylation step that would normally generate ATP, resulting in a net loss of ATP production from glycolysis. nih.govwjgnet.com

Similarly, during oxidative phosphorylation in the mitochondria, arsenate can substitute for phosphate in the synthesis of ATP from adenosine (B11128) diphosphate (B83284) (ADP). nih.govhydratechnm.org This results in the formation of an unstable ADP-arsenate molecule that readily hydrolyzes, effectively uncoupling the process from ATP generation. nih.govwjgnet.com The consequence of arsenolysis is a significant depletion of cellular ATP, compromising numerous energy-dependent cellular processes. nih.govnih.gov

Beyond the direct substitution in ATP synthesis, arsenic acid acts as an uncoupler of oxidative phosphorylation. hydratechnm.orgnih.govcdc.gov By promoting the futile cycle of ADP-arsenate formation and hydrolysis, it dissipates the proton motive force across the inner mitochondrial membrane that is normally used by ATP synthase to produce ATP. wjgnet.comhydratechnm.org This uncoupling leads to an increase in mitochondrial respiration and oxygen consumption that is not linked to ATP synthesis, resulting in energy wastage and reduced cellular energy efficiency. hydratechnm.orgcdc.gov Arsenic has been shown to inhibit mitochondrial enzyme complexes, such as succinic dehydrogenase, which further disrupts the electron transport chain and contributes to the uncoupling effect. nih.govnih.gov

Arsenic acid exposure is strongly associated with the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell. nih.govresearchgate.netepa.gov The disruption of the mitochondrial electron transport chain caused by arsenic can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻). nih.govnih.gov This initial ROS can then be converted to other reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). researchgate.netmdpi.com

The overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. researchgate.netmdpi.com This damage contributes to mitochondrial dysfunction, further exacerbating ROS production in a vicious cycle. nih.gov Oxidative stress is a key mechanism underlying many of the toxic effects of arsenic, contributing to cellular damage and apoptosis. nih.govepa.gov

Interactions with Biomolecules and Enzyme Systems

Arsenic acid and its metabolites can directly interact with a variety of biomolecules and enzyme systems, leading to significant alterations in their structure and function.